3-(2-Hidroxietil)pirrolidin-2-ona

Descripción general

Descripción

3-(2-Hydroxyethyl)pyrrolidin-2-one is a compound that has been used in the synthesis of various alkaloids and unusual β-amino acids . It is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .

Synthesis Analysis

A selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines has been presented . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Molecular Structure Analysis

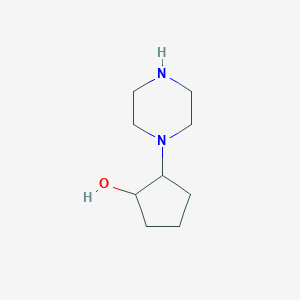

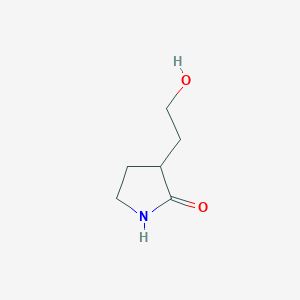

The molecular formula of 3-(2-Hydroxyethyl)pyrrolidin-2-one is C6H11NO2 . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Chemical Reactions Analysis

Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . They have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Physical And Chemical Properties Analysis

The molecular weight of 3-(2-Hydroxyethyl)pyrrolidin-2-one is 129.15700 . Other physical and chemical properties like density, boiling point, melting point, and flash point are not available in the search results.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

3-(2-Hidroxietil)pirrolidin-2-ona: los derivados se han identificado como potentes agentes antimicrobianos. Su estructura les permite interactuar con las membranas celulares bacterianas, interrumpiendo su integridad y provocando la muerte celular. La eficacia de este compuesto contra un amplio espectro de bacterias lo convierte en un valioso candidato para el desarrollo de nuevos antibióticos, especialmente en una era de creciente resistencia a los antibióticos .

Actividad Antitumoral

La investigación ha demostrado que ciertos derivados de pirrolidinona exhiben propiedades anticancerígenas. Pueden inducir la apoptosis en las células cancerosas e inhibir el crecimiento tumoral. El grupo hidroxietil en This compound puede mejorar su capacidad para unirse a los receptores de las células cancerosas, lo que lo convierte en un andamiaje prometedor para el diseño de nuevos fármacos contra el cáncer .

Actividad Antiinflamatoria

El potencial antiinflamatorio de This compound es significativo para el tratamiento de enfermedades inflamatorias crónicas. Puede modular la respuesta inflamatoria del cuerpo al afectar la producción de citocinas e inhibir las enzimas involucradas en el proceso inflamatorio. Esta aplicación es particularmente relevante para afecciones como la artritis y la enfermedad inflamatoria intestinal .

Actividad Antidepresiva

Los derivados de pirrolidinona se han utilizado para desarrollar medicamentos antidepresivos. Su estructura química les permite cruzar la barrera hematoencefálica e interactuar con los receptores del sistema nervioso central. This compound podría servir como compuesto principal para nuevos antidepresivos que ofrecen menos efectos secundarios y una eficacia mejorada .

Actividad Anti-VHC

La infección por el virus de la hepatitis C (VHC) es un problema de salud mundial, y los derivados de This compound han mostrado promesa como agentes anti-VHC. Pueden inhibir la replicación del virus, proporcionando una base para el desarrollo de nuevos fármacos antivirales que podrían complementar o mejorar las terapias existentes contra el VHC .

Síntesis de Alcaloides y β-Aminoácidos

Este compuesto juega un papel crucial en la síntesis de varios alcaloides y β-aminoácidos inusuales, como los derivados de estatinas. Estas sustancias tienen numerosas aplicaciones farmacéuticas, incluidos los fármacos hipolipemiantes y los tratamientos para las enfermedades cardiovasculares .

Diseño de fármacos y estereoquímica

El anillo de pirrolidina en This compound contribuye significativamente a la estereoquímica de las moléculas, lo cual es esencial en el diseño de fármacos. La presencia de centros quirales permite la creación de compuestos enantioméricamente puros, lo que lleva a fármacos con mejor selectividad y menos efectos secundarios .

Aplicaciones industriales

Más allá de sus aplicaciones biomédicas, This compound también se utiliza como bloque de construcción en la química industrial. Está involucrado en la síntesis de moléculas complejas como la hexakis[2-(2-oxo-1-pirrolidinil)etoxi]ciclotrifosfazeno, que tiene aplicaciones potenciales en la ciencia de materiales .

Safety and Hazards

According to the safety data sheet, 3-(2-Hydroxyethyl)pyrrolidin-2-one can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes . Use of personal protective equipment, wearing protective gloves, eye protection, face protection, and ensuring adequate ventilation are recommended .

Direcciones Futuras

Pyrrolones and pyrrolidinones are versatile lead compounds for designing powerful bioactive agents . They have been synthesized and most of them have various significant biological activities . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

Mecanismo De Acción

- The primary target of 3-(2-Hydroxyethyl)pyrrolidin-2-one is not explicitly mentioned in the available literature. However, it belongs to the class of pyrrolidinones, which are versatile lead compounds for designing bioactive agents .

- Although specific pathways are not well-documented, pyrrolidinones exhibit diverse biological activities, including:

Target of Action

Biochemical Pathways

Análisis Bioquímico

Biochemical Properties

3-(2-Hydroxyethyl)pyrrolidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency. Additionally, 3-(2-Hydroxyethyl)pyrrolidin-2-one can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways .

Cellular Effects

The effects of 3-(2-Hydroxyethyl)pyrrolidin-2-one on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases, which are enzymes that play a pivotal role in cell signaling. By altering kinase activity, 3-(2-Hydroxyethyl)pyrrolidin-2-one can affect processes such as cell growth, differentiation, and apoptosis. Furthermore, it impacts gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, 3-(2-Hydroxyethyl)pyrrolidin-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target biomolecule. For instance, it can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding. Alternatively, it can activate receptors by mimicking the natural ligand, triggering downstream signaling cascades. These interactions often involve hydrogen bonds, van der Waals forces, and hydrophobic interactions .

Temporal Effects in Laboratory Settings

The effects of 3-(2-Hydroxyethyl)pyrrolidin-2-one change over time in laboratory settings. Initially, it may exhibit high activity, but this can decrease due to degradation or metabolic transformation. Studies have shown that 3-(2-Hydroxyethyl)pyrrolidin-2-one is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods. Long-term exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of 3-(2-Hydroxyethyl)pyrrolidin-2-one vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can become toxic, leading to adverse effects such as oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

3-(2-Hydroxyethyl)pyrrolidin-2-one is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete. This compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 3-(2-Hydroxyethyl)pyrrolidin-2-one is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophilic nature. Additionally, it may interact with transporters and binding proteins that facilitate its movement within the cell. These interactions can affect its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-(2-Hydroxyethyl)pyrrolidin-2-one is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, affecting gene expression and DNA repair processes .

Propiedades

IUPAC Name |

3-(2-hydroxyethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-4-2-5-1-3-7-6(5)9/h5,8H,1-4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYRIMZFBRGKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

932-47-8 | |

| Record name | 3-(2-hydroxyethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-Bromo-2-(trifluoromethyl)phenyl]carbamoyl}formic acid](/img/structure/B1523949.png)

![(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime](/img/structure/B1523950.png)

![3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile](/img/structure/B1523957.png)

![4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1523958.png)

![3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B1523965.png)

![[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1523966.png)

![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1523967.png)

![3-[3-(Cyclopentyloxy)phenyl]propanoic acid](/img/structure/B1523969.png)